N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Overview
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H21Cl2NO2 and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0949343 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Research on hexadentate N3O3 amine phenols, including those with chloro and methoxy substitutions on the benzyl component, has shown their application in forming complexes with Group 13 metal ions. These complexes have been characterized by various spectroscopic methods, indicating the potential of such compounds in coordination chemistry and the development of metal-organic frameworks or catalysts (Liu, Wong, Rettig, & Orvig, 1993).
Analytical Toxicology of NBOMe Derivatives
A study on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally related to the compound , provides insights into the metabolic pathways, plasma protein binding, and toxicological detectability of these compounds. This research is crucial for understanding the pharmacokinetics and potential toxicological impacts of new psychoactive substances (Richter et al., 2019).
Structural Studies on Aromatic Amines
The structural analysis of aromatic amines, including those with chloro and methoxy groups, can reveal information about intramolecular and intermolecular interactions, such as hydrogen bonding. This knowledge is essential for the design of materials with specific properties and for understanding the behavior of these compounds in biological systems (Butcher et al., 2007).
Electrochemical Degradation of Aromatic Amines
The electrochemical oxidation of aromatic amines, including those with methoxy groups, has been studied using boron-doped diamond electrodes. This research is relevant for the development of wastewater treatment processes and the environmental degradation of hazardous organic compounds (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Properties
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-4-6-15-9-10-7-11(14)8-12(16-3)13(10)17-5-2;/h7-8,15H,4-6,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAXKDYVYJXWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC(=C1)Cl)OC)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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